![molecular formula C15H17N3OS B2491671 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034333-19-0](/img/structure/B2491671.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex pyrazolyl and pyrazinyl methanones involves multi-step reactions starting from basic heterocyclic compounds or by condensation reactions involving specific reactants. For instance, derivatives similar to the target compound have been synthesized using rapid and recyclable reaction media, highlighting the importance of green chemistry principles in modern synthesis processes (Dhonnar et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using X-ray crystallography, providing insight into their crystalline form and molecular geometry. For example, crystal structure determinations have revealed triclinic space group configurations and detailed unit cell parameters, shedding light on the compound's structural dimensions and symmetry (Cao et al., 2010).
Chemical Reactions and Properties
Pyrazolyl and pyrazinyl methanones undergo various chemical reactions, including cyclocondensation, which is pivotal in their synthesis. These compounds exhibit significant reactivity, which is essential for their application in creating more complex molecules. The reactivity is often explored through spectroscopic and electronic studies, providing insights into their chemical behavior and stability (Wang et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for understanding their behavior in different environments and applications. These properties are typically characterized using standard analytical techniques, including NMR and IR spectroscopy, to identify functional groups and molecular interactions within the compounds.
Chemical Properties Analysis
The chemical properties of pyrazolyl and pyrazinyl methanones, such as their reactivity towards various reagents, stability under different conditions, and potential biological activities, are of significant interest. Computational calculations and spectroscopic analyses provide valuable information on their electronic structures and reactivity patterns. For instance, DFT calculations and time-dependent DFT for electronic spectral properties offer insights into the compound's stability and reactivity (Dhonnar et al., 2021).
Scientific Research Applications
Anticancer and Antimicrobial Potential
The scientific research applications of this compound mainly focus on its biological and pharmacological activities. A notable aspect of this compound is its utilization in the synthesis of novel heterocyclic compounds. For instance, a study involved synthesizing and analyzing the molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating significant anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021). Similarly, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were found to exhibit higher anticancer and antimicrobial activity than certain reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial and Antioxidant Activities
The compound has also been utilized in synthesizing derivatives with antibacterial and antioxidant properties. For instance, tri-substituted pyrazoles were synthesized and demonstrated moderate antibacterial and antioxidant activities (Lynda, 2021). Additionally, other derivatives of this compound have shown promising herbicidal and insecticidal activities (Wang, Wu, Liu, Li, Song, & Li, 2015).
Synthesis and Characterization of Derivatives
The compound is also integral in the synthesis of various derivatives. For example, the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014), and thieno[2,3-b]-thiophene derivatives (Mabkhot, Kheder, & Al-Majid, 2010) has been reported.
Drug Development and Formulation
This compound plays a role in drug development and formulation as well. A study on the development of a precipitation-resistant solution to increase in vivo exposure of a poorly water-soluble compound is an example of this application (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).
properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-14(20-9-10)15(19)17-4-5-18-12(8-17)7-13(16-18)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKYGHLMFOCOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

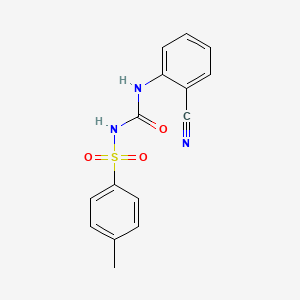
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
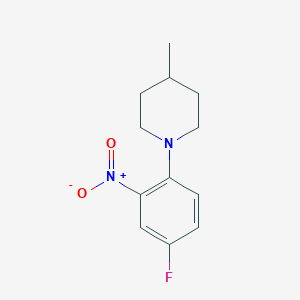
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
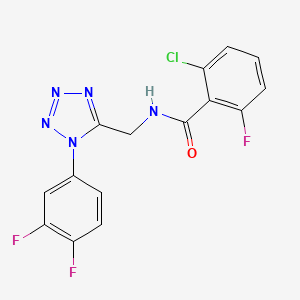
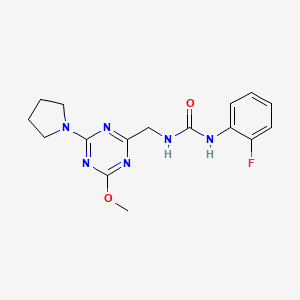
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
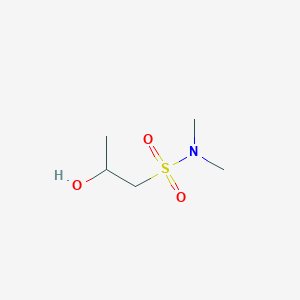
![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)